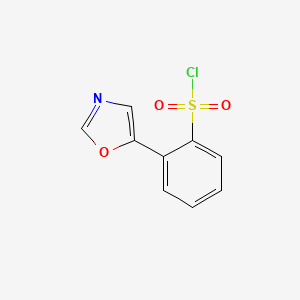

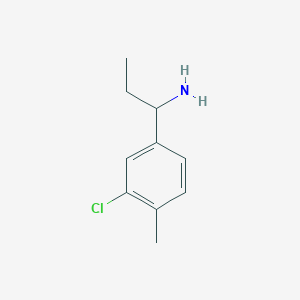

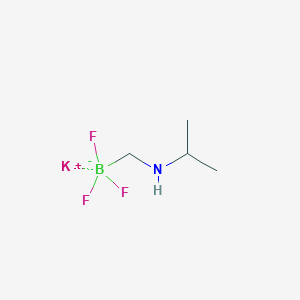

![molecular formula C7H4N4 B1396207 1H-咪唑并[4,5-C]吡啶-4-腈 CAS No. 1078168-19-0](/img/structure/B1396207.png)

1H-咪唑并[4,5-C]吡啶-4-腈

描述

“1H-Imidazo[4,5-C]pyridine-4-carbonitrile” is a chemical compound that has been identified as a potent and selective cathepsin S inhibitor against both purified enzyme and in human JY cell-based cellular assays . This core has a very stable thio-trapping nitrile warhead in comparison with the well-reported pyrimidine-2-carbonitrile cysteine cathepsin inhibitors .

Synthesis Analysis

The synthesis of imidazo [1,5- a ]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo [1,5- a ]pyridine from readily available starting materials .Molecular Structure Analysis

The molecular structure of “1H-Imidazo[4,5-C]pyridine-4-carbonitrile” is complex and involves a fused imidazole ring with a pyridine moiety .Chemical Reactions Analysis

Based on the theoretical understanding of the in vivo lysosomotropism, by adjusting the pk (a) of basic nitrogen containing cathepsin S inhibitors, a set of compounds with pk (a) 6-8 were identified to have excellent cell-based Lip10 activity, yet avoiding undesired sequestration in the spleen .科学研究应用

Central Nervous System (CNS) Modulators

1H-Imidazo[4,5-C]pyridine-4-carbonitrile: derivatives have been identified as GABA A receptor positive allosteric modulators . These compounds can enhance the inhibitory effect of GABA, the primary neurotransmitter responsible for reducing neuronal excitability throughout the nervous system. This application is significant in the development of treatments for CNS disorders such as anxiety, insomnia, and epilepsy.

Proton Pump Inhibitors

In the field of gastroenterology, certain derivatives of this compound have been found to act as proton pump inhibitors (PPIs) . PPIs are a group of drugs whose main action is a pronounced and long-lasting reduction of stomach acid production, making them useful in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Aromatase Inhibitors

The compound’s derivatives also serve as aromatase inhibitors , which are drugs used to treat breast cancer in postmenopausal women. Aromatase is an enzyme that synthesizes estrogen; by inhibiting this enzyme, these compounds can help reduce the growth of certain types of breast cancer cells that require estrogen to grow.

Anti-inflammatory Agents

Some derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . These agents work by reducing the production of prostaglandins, chemicals that promote inflammation, pain, and fever. They are commonly used to relieve pain, reduce inflammation, and bring down a high temperature.

Anticancer Activity

1H-Imidazo[4,5-C]pyridine-4-carbonitrile: derivatives exhibit potential in cancer treatment due to their ability to influence cellular pathways necessary for the functioning of cancerous cells . Some derivatives have shown selective and strong antiproliferative activity against colon carcinoma in sub-micromolar inhibitory concentration ranges .

Antibacterial Activity

While most tested compounds lacked antibacterial activity, certain derivatives showed moderate activity against E. coli . This suggests a potential for these compounds to be developed into antibacterial agents, possibly addressing antibiotic resistance issues.

Antiviral Agents

Derivatives of 1H-Imidazo[4,5-C]pyridine-4-carbonitrile have shown selective but moderate activity against respiratory syncytial virus (RSV) . This indicates a promising avenue for the development of new antiviral drugs, especially for viruses that currently have limited therapeutic options.

Enzyme Inhibition

This compound has analogues that have been identified as potent and selective cathepsin S inhibitors . Cathepsin S is involved in antigen presentation and is a target for drug development in diseases such as rheumatoid arthritis and cancer.

安全和危害

While specific safety and hazards information for “1H-Imidazo[4,5-C]pyridine-4-carbonitrile” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用机制

Target of Action

The primary target of 1H-Imidazo[4,5-C]pyridine-4-carbonitrile is the cathepsin S enzyme . This enzyme plays a crucial role in various biological processes, including protein degradation and antigen presentation .

Mode of Action

1H-Imidazo[4,5-C]pyridine-4-carbonitrile acts as a potent and selective inhibitor of cathepsin S . It interacts with the enzyme, leading to its inhibition. This compound has a very stable thio-trapping nitrile warhead, which enhances its inhibitory action compared to other cysteine cathepsin inhibitors .

Biochemical Pathways

The inhibition of cathepsin S by 1H-Imidazo[4,5-C]pyridine-4-carbonitrile can influence various cellular pathways. For instance, it can affect the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The compound’s action on these pathways can lead to significant downstream effects, potentially altering disease progression.

Pharmacokinetics

The compound’s structural resemblance to purines, which are known for their broad range of biological activities, suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The inhibition of cathepsin S by 1H-Imidazo[4,5-C]pyridine-4-carbonitrile can lead to various molecular and cellular effects. For instance, it can disrupt protein degradation and antigen presentation processes, potentially altering immune responses . Moreover, by influencing the functioning of cancerous cells and pathogens, it may exhibit anti-cancer and anti-microbial effects .

属性

IUPAC Name |

1H-imidazo[4,5-c]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQPZHMVRHAQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-C]pyridine-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives interesting for pharmaceutical research?

A: Research suggests that 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives show promise as inhibitors of cathepsins, particularly cathepsin K and S. [, , ] This is significant because cathepsins are enzymes involved in various physiological processes, and their dysregulation is implicated in diseases like osteoporosis, atherosclerosis, and inflammatory conditions. [, ]

Q2: How do these compounds interact with cathepsins?

A: While the precise mechanism of interaction is still under investigation, it is believed that these compounds bind to the active site of cathepsins, hindering their enzymatic activity. [, ] Further research is needed to fully elucidate the binding mode and its implications for inhibitor design.

Q3: What is the significance of the structural modifications described in the research on these compounds?

A: The research emphasizes the importance of structure-activity relationship (SAR) studies. [, ] By modifying different substituents (R groups) on the core 1H-imidazo[4,5-c]pyridine-4-carbonitrile structure, researchers aim to optimize the compounds' potency, selectivity, and pharmacological properties. For instance, specific modifications might enhance binding affinity to cathepsin K or S, leading to more effective inhibition. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

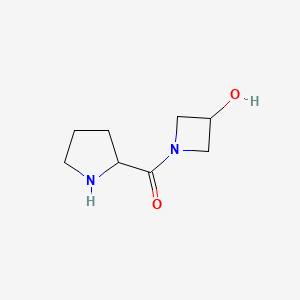

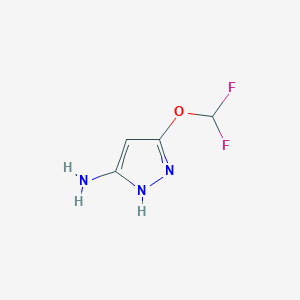

![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)

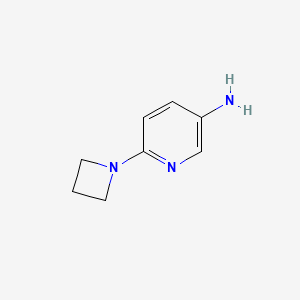

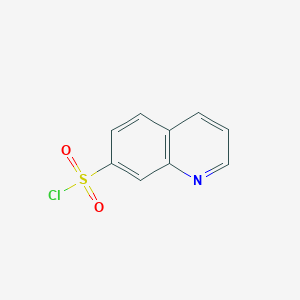

![4-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B1396130.png)

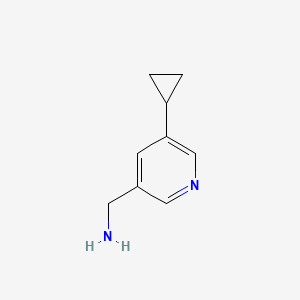

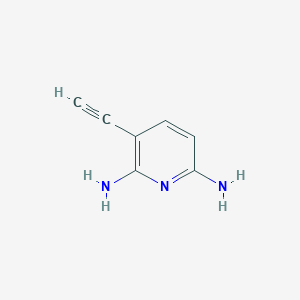

![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1396135.png)